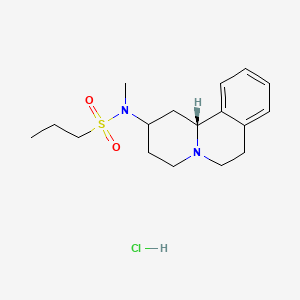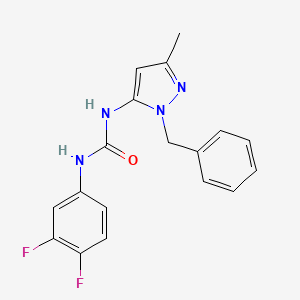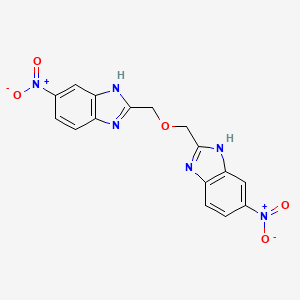
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wy 26392 is an alpha 2 adrenoceptors antagonist that increase central sympathetic tone and blood pressure in low doses.
Applications De Recherche Scientifique
Antimalarial and Antimicrobial Applications
- Sulfonamide derivatives, including structures like N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide, have been investigated for their potential in treating infectious diseases. For example, certain sulfonamides have shown significant in vitro antimalarial activity and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Specifically, compounds with the sulfonamide ring have exhibited excellent antimalarial activity, as reflected in their IC50 values, which measure the effectiveness of a substance in inhibiting a specific biological or biochemical function (Fahim & Ismael, 2021). Additionally, novel functionalized N-sulfonates containing groups like pyridyl, quinolyl, and isoquinolyl have been synthesized and demonstrated a moderate degree of antimicrobial activity, highlighting the versatility of sulfonamide compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Chemical Synthesis and Characterization
- Sulfonamide compounds are crucial intermediates in organic synthesis, and their structural and chemical properties have been extensively studied. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized, revealing insights into the stability of the molecule through natural bond orbital (NBO) analysis and other computational methods (Sarojini, Krishnan, Kanakam, & Muthu, 2012). Moreover, the synthesis of cyclic sulfonamides via intramolecular Diels-Alder reactions showcases the diverse synthetic applications of these compounds in creating novel cyclic structures (Greig, Tozer, & Wright, 2001).
Material Sciences and Electronics
- In the field of material sciences, sulfonamide derivatives have been utilized for their catalytic properties. For example, cross-linked polymeric catalyzed synthesis involving sulfonamide structures has been demonstrated, showcasing the potential of these compounds in facilitating chemical reactions and synthesizing complex molecules (Sandaroos, Vadi, & Damavandi, 2013). In electronics, sulfonamide compounds have been incorporated into the structure of white organic electroluminescent devices, improving their efficiency and performance (Yang, Shi, Zhao, & Liu, 2008).
Propriétés
Numéro CAS |
82059-29-8 |
|---|---|
Nom du produit |
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide |
Formule moléculaire |
C17H27ClN2O2S |
Poids moléculaire |
358.925 |
Nom IUPAC |
N-[(11bR)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-methylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O2S.ClH/c1-3-12-22(20,21)18(2)15-9-11-19-10-8-14-6-4-5-7-16(14)17(19)13-15;/h4-7,15,17H,3,8-13H2,1-2H3;1H/t15?,17-;/m1./s1 |
Clé InChI |
PAXYOGKTTMRRMP-PKESZJFOSA-N |
SMILES |
CCCS(=O)(N(C1CCN2CCC3=CC=CC=C3[C@@]2([H])C1)C)=O.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Wy 26392; Wy26392; Wy-26392 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)
![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)

![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)
![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)


![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)